Receptor Affinity Profile: Distinct pKi Values for ETA vs. ETB Compared to Bosentan
ATZ-1993 demonstrates a non-selective, dual antagonist profile with pKi values of 8.69±0.02 for ETA and 7.20±0.03 for ETB, representing a ~30-fold difference in affinity between the two subtypes [1]. In contrast, the clinically established dual antagonist bosentan exhibits Ki values of 4.7 nM for ETA and 95 nM for ETB, which corresponds to a ~20-fold difference and a distinct absolute affinity profile . This difference in relative selectivity may influence downstream signaling and therapeutic outcomes.
| Evidence Dimension | Receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | ETA: pKi = 8.69±0.02; ETB: pKi = 7.20±0.03 |
| Comparator Or Baseline | Bosentan: ETA Ki = 4.7 nM; ETB Ki = 95 nM |
| Quantified Difference | ATZ-1993: ~30-fold difference in pKi (ETA/ETB). Bosentan: ~20-fold difference in Ki. |
| Conditions | [125I]endothelin-1 binding to cloned human receptors (for Bosentan) and unspecified species (for ATZ-1993) |
Why This Matters
The distinct ETA/ETB affinity ratio of ATZ-1993 defines its pharmacological signature, which may be critical for studies investigating the specific contribution of dual receptor blockade in vascular biology.
- [1] Azuma H, Sato J, Masuda H, Goto M, Tamaoki S, Sugimoto A, Hamasaki H, Yamashita H. ATZ1993, an orally active and novel nonpeptide antagonist for endothelin receptors and inhibition of intimal hyperplasia after balloon denudation of the rabbit carotid artery. Jpn J Pharmacol. 1999 Sep;81(1):21-8. View Source
